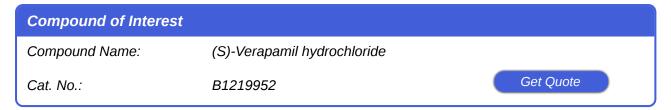


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Application Notes and Protocols for the Quantification of (S)-Verapamil in Plasma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Verapamil is a calcium channel blocker widely used in the treatment of cardiovascular disorders such as hypertension, angina, and arrhythmia.[1] It is administered as a racemic mixture of its (S)- and (R)-enantiomers. The pharmacological activity of verapamil resides primarily in the (S)-enantiomer, which is approximately 20 times more potent than the (R)-enantiomer.[1][2] This significant difference in potency necessitates the use of stereoselective analytical methods to individually quantify the enantiomers in biological matrices. Such analysis is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies to understand the disposition and effects of each enantiomer in the body.

These application notes provide detailed protocols and comparative data for the quantification of (S)-Verapamil in plasma using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of an analytical method for the quantification of (S)-Verapamil in plasma depends on the required sensitivity, selectivity, and available instrumentation. The following tables summarize the key performance parameters of different validated methods.



Table 1: Chiral HPLC Method with Fluorescence Detection

Parameter	S-(-)-Verapamil	R-(+)-Verapamil	Reference
Linearity Range	1 - 450 ng/mL	1 - 450 ng/mL	[3][4]
Correlation Coefficient (r²)	≥ 0.997	≥ 0.997	[3][4]
Lower Limit of Quantification (LLOQ)	1 ng/mL	1 ng/mL	[3][4]
Intra-day Precision (%RSD)	≤ 11.6%	≤ 11.6%	[5]
Inter-day Precision (%RSD)	≤ 10.2%	≤ 8.2%	[5]
Accuracy (% Recovery)	92.3% - 98.2%	92.0% - 97.9%	[3][5]

Table 2: LC-MS/MS Methods for Verapamil (Racemic or Enantiomeric)

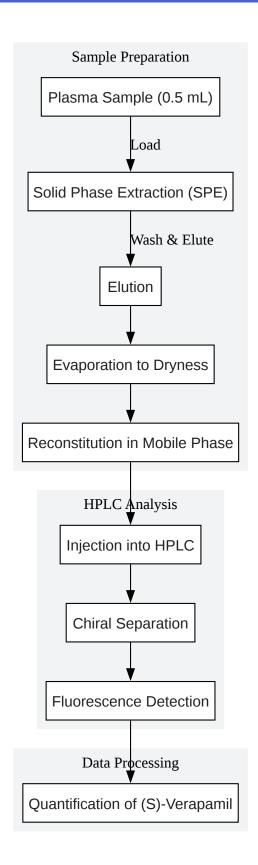


Parameter	Method 1 (Racemic)	Method 2 (Racemic)	Method 3 (Enantiomers)	Reference
Linearity Range	1.00 - 500 ng/mL	0.4575 - 234.20 ng/mL	0.5 - 500 ng/mL	[6][7][8][9]
Lower Limit of Quantification (LLOQ)	1.00 ng/mL	~0.1 ng/mL (LOD)	0.5 ng/mL	[6][8][9]
Intra-run Imprecision (%RSD)	< 5.1% (QC), 16.3% (LOQ)	Not Reported	Not Reported	[6][7]
Inter-batch Imprecision (%RSD)	< 5.8% (QC), 17.3% (LOQ)	Not Reported	Not Reported	[6][7]
Accuracy	92.9% - 103.1% (QC)	Not Reported	Not Reported	[6][7]

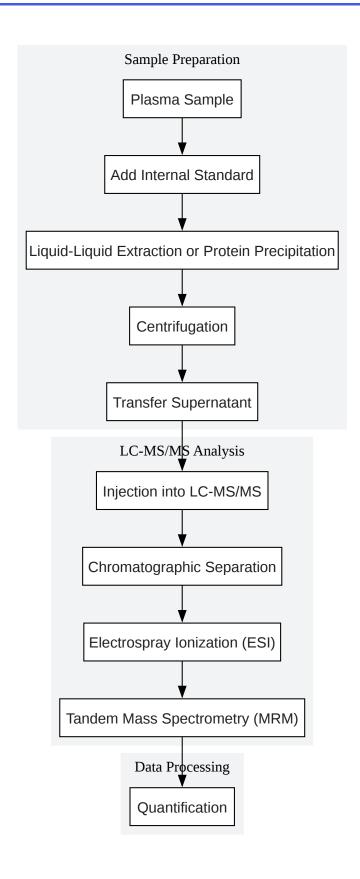
Experimental Workflows and ProtocolsI. Chiral HPLC Method with Fluorescence Detection

This method provides excellent sensitivity and enantioselectivity for the baseline separation and quantification of verapamil enantiomers in plasma.









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